Cas no 862826-34-4 (4-ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)
4-ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
- Benzamide, 4-ethoxy-N-[2-[3-[[2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl]thio]-1H-indol-1-yl]ethyl]-
- 862826-34-4
- AKOS024587995
- 4-ethoxy-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
- 4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
- 4-ethoxy-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- F0617-0309
-
- Inchi: 1S/C30H33N3O3S/c1-5-36-24-12-10-23(11-13-24)30(35)31-14-15-33-18-27(25-8-6-7-9-26(25)33)37-19-28(34)32-29-21(3)16-20(2)17-22(29)4/h6-13,16-18H,5,14-15,19H2,1-4H3,(H,31,35)(H,32,34)
- InChI Key: DNQYAHHFVSOGOT-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(=O)NC2=C(C)C=C(C)C=C2C)=C1)(=O)C1=CC=C(OCC)C=C1
Computed Properties
- Exact Mass: 515.22426310g/mol
- Monoisotopic Mass: 515.22426310g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 732
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 97.7Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 741.3±60.0 °C(Predicted)
- pka: 13.71±0.70(Predicted)
4-ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0617-0309-2μmol |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-5μmol |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-10μmol |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-20μmol |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-1mg |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-2mg |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-3mg |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-4mg |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-5mg |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0617-0309-10mg |
4-ethoxy-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
862826-34-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4-ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
4-Ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
4-Ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS No: 862826-34-4) is a complex organic compound with a diverse range of potential applications in the fields of pharmacology and materials science. This compound is characterized by its intricate molecular structure, which includes a benzamide moiety, an ethoxy group, and a sulfanyl group attached to an indole ring. The presence of these functional groups makes it a versatile molecule with unique chemical and biological properties.
The molecular structure of 4-Ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide is highly functionalized, which contributes to its potential as a drug candidate. Recent studies have shown that compounds with similar structural features exhibit promising activity in inhibiting key enzymes involved in inflammatory pathways. For instance, research published in the *Journal of Medicinal Chemistry* highlights the ability of this compound to modulate the activity of cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling.
In addition to its pharmacological potential, this compound has also been explored for its role in materials science. The indole ring system is known for its aromatic stability and electronic properties, making it a valuable component in the synthesis of advanced materials such as organic semiconductors and sensors. A study in *Chemical Communications* demonstrated that derivatives of this compound can be incorporated into polymer frameworks to enhance their electrical conductivity and mechanical stability.
The synthesis of 4-Ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzamide core through amide bond formation and the subsequent attachment of the ethoxy and sulfanyl groups via nucleophilic substitution reactions. The use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining high yields and purity.
From an environmental perspective, the development of efficient synthetic routes for this compound is crucial. Research published in *Green Chemistry* has emphasized the importance of reducing waste and minimizing energy consumption in organic synthesis. By adopting catalytic asymmetric synthesis methods, researchers have been able to produce this compound with higher enantioselectivity while reducing the overall environmental footprint.
Looking ahead, the future applications of 4-Ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide are likely to expand into areas such as drug delivery systems and nanotechnology. Its ability to form stable complexes with biological molecules makes it a promising candidate for targeted drug delivery applications. Furthermore, its electronic properties could be harnessed in the development of novel sensors for detecting environmental pollutants or biomedical analytes.
In conclusion, 4-Ethoxy-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS No: 862826-34-) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure, combined with recent advances in synthetic methods and application studies, positions it as a valuable tool for both academic research and industrial innovation.
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